1-Ethynyl-3,5-dimethylbenzene
Overview
Description
“1-Ethynyl-3,5-dimethylbenzene” is a chemical compound with the molecular formula C10H10 . It has a molecular weight of 130.19 g/mol . The IUPAC name for this compound is also "1-ethynyl-3,5-dimethylbenzene" .
Synthesis Analysis
While specific synthesis methods for “1-Ethynyl-3,5-dimethylbenzene” were not found, it’s worth noting that benzene derivatives like this one can be synthesized through electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “1-Ethynyl-3,5-dimethylbenzene” consists of a benzene ring with two methyl groups and one ethynyl group attached . The InChI string representation of its structure is "InChI=1S/C10H10/c1-4-10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3" .
Physical And Chemical Properties Analysis
“1-Ethynyl-3,5-dimethylbenzene” is a solid at room temperature . It has a molecular weight of 130.19 g/mol . Its exact mass and monoisotopic mass are both 130.078250319 g/mol . It has a complexity of 139 . The compound has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water .
Scientific Research Applications
Synthesis and Structural Analysis
1-Ethynyl-3,5-dimethylbenzene is utilized in the synthesis of various derivatives with notable electrical, optical, and nonlinear optical properties. Kitamura et al. (2004) described the synthesis and crystal structure of 1,4-bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne, a derivative synthesized from 1-ethynyl-2-iodo-4,5-dimethylbenzene. This compound has applications in molecular electronics due to its attractive properties (Kitamura, Ouchi, & Yoneda, 2004).
Thermal Conversion and Pyrolysis Studies
The thermal conversion and pyrolysis of ethynylbenzene, including 1-ethynyl-3,5-dimethylbenzene, have been extensively studied. Hofmann et al. (1995) analyzed the pyrolysis of ethynylbenzene in a flow system, revealing a complex mixture of reaction products dependent on the pyrolysis temperature. This study provides insights into the thermal behavior of ethynylbenzene derivatives in different environments (Hofmann, Zimmermann, Guthier, Hebgen, & Homann, 1995).
Kinetic Studies in Catalyzed Reactions
Meinders et al. (1977) investigated the kinetics of the oxidative dimerization of ethynylbenzene catalyzed by copper complexes. This research is significant in understanding the reactivity of ethynylbenzene derivatives in the presence of catalysts, which has implications for their use in various chemical processes (Meinders, Prak, & Challa, 1977).
Polymerization and Material Science Applications
Zhang et al. (2006) explored the polymerization of derivatives of o-diethynylbenzene, which includes compounds structurally related to 1-ethynyl-3,5-dimethylbenzene. This research highlights the potential of such compounds in creating polymers with varying structural properties, important for material science applications (Zhang, Shiotsuki, & Masuda, 2006).
Safety And Hazards
properties
IUPAC Name |
1-ethynyl-3,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFKVKLVXNSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424101 | |
Record name | 1-(3,5-dimethylphenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3,5-dimethylbenzene | |
CAS RN |
6366-06-9 | |
Record name | 1-(3,5-dimethylphenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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